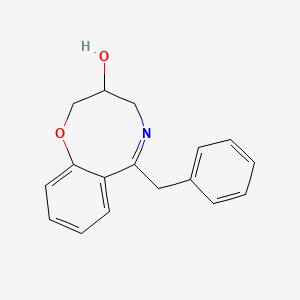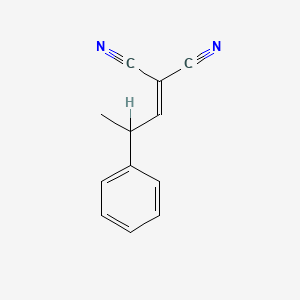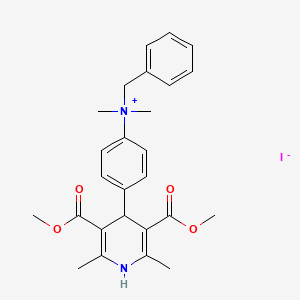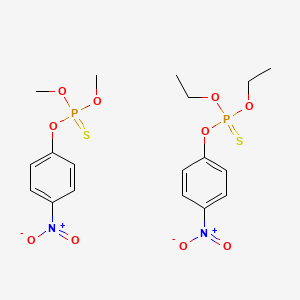
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-nitro-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-nitro-, hydrochloride is a complex organic compound with a unique structure It is characterized by the presence of a naphthylamine core, which is a derivative of naphthalene, and additional functional groups that include methoxy, nitro, and dimethylamine
Méthodes De Préparation
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-nitro-, hydrochloride involves multiple steps. The starting material is typically naphthalene, which undergoes a series of reactions to introduce the desired functional groups. The synthetic route may include nitration, reduction, methylation, and methoxylation reactions. Industrial production methods often involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-nitro-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine, resulting in different amine derivatives.
Substitution: The methoxy and dimethylamine groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like halides or amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-nitro-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-nitro-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets.
Comparaison Avec Des Composés Similaires
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-8-nitro-, hydrochloride can be compared with other similar compounds, such as:
1-Naphthylamine: Lacks the additional functional groups and has different reactivity and applications.
1,2,3,4-Tetrahydro-1-naphthylamine: Similar core structure but lacks the nitro, methoxy, and dimethylamine groups.
N,N-Dimethyl-1-naphthylamine: Contains the dimethylamine group but lacks the nitro and methoxy groups
Propriétés
Numéro CAS |
64037-90-7 |
|---|---|
Formule moléculaire |
C13H19ClN2O3 |
Poids moléculaire |
286.75 g/mol |
Nom IUPAC |
(5-methoxy-8-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c1-14(2)10-6-4-5-9-12(18-3)8-7-11(13(9)10)15(16)17;/h7-8,10H,4-6H2,1-3H3;1H |
Clé InChI |
CUTJEPHGZSKKLK-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)C1CCCC2=C(C=CC(=C12)[N+](=O)[O-])OC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine](/img/structure/B13781906.png)





![Acetamide,N-[6-amino-1-(cyclohexylmethyl)-3-ethyl-1,2,3,4-tetrahydro-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13781923.png)
